molecular formula C9H15N3O B1521016 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1036454-35-9

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B1521016
CAS RN: 1036454-35-9
M. Wt: 181.23 g/mol
InChI Key: CWZIRHZDSOSSKD-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, also known as EODP, is an organic compound with a unique chemical structure. It is a heterocyclic amine, meaning it contains both nitrogen and carbon atoms in its ring structure. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry, biochemistry, and materials science. The purpose of

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine”, focusing on six unique applications:

Medicinal Chemistry: Drug Candidate Development

The oxadiazole moiety is found in several therapeutic classes of drugs, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents . It is often used as a bioisostere for other groups to improve metabolic stability or change the polarity of a molecule. Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The combination of these two components in “2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine” could lead to the development of new drug candidates with enhanced properties.

Organic Synthesis: Intermediate for Complex Molecules

Oxadiazoles serve as useful intermediates in organic synthesis . The presence of the piperidine ring can offer further structural complexity and functionality to synthetic targets.

Material Science: Building Blocks for Polymers

Oxadiazoles are used as building blocks for new polymers due to their stability and electronic properties . Incorporating piperidine could modify the physical properties of these polymers for specific applications.

Optoelectronics: Development of Fluorescent Devices

1,3,4-Oxadiazole derivatives have applications in the development of fluorescent devices and sensors for different anions and cations . The addition of a piperidine moiety could influence the electronic characteristics and improve device performance.

Pharmaceutical Industry: Synthesis of Medications

Piperidine and its derivatives are ubiquitous building blocks in pharmaceuticals . They are involved in the synthesis of a wide range of medications due to their versatile chemical structure.

Catalysis: Organic Reactions Catalyst

Piperidine compounds are known to act as catalysts in various organic reactions , potentially enhancing reaction rates or selectivity.

properties

IUPAC Name

3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZIRHZDSOSSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655407
Record name 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1036454-35-9
Record name 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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